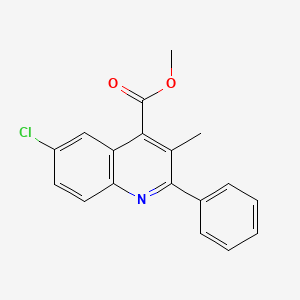

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate

Description

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate is a quinoline derivative characterized by a chloro substituent at position 6, a methyl group at position 3, and a phenyl ring at position 2, with a methyl ester moiety at position 3. This compound has been structurally elucidated via X-ray crystallography, revealing a planar quinoline ring system with slight deviations due to steric interactions between substituents . Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimycobacterial properties .

Properties

IUPAC Name |

methyl 6-chloro-3-methyl-2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11-16(18(21)22-2)14-10-13(19)8-9-15(14)20-17(11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDBBLOQAYTXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate typically involves the reaction of 6-chloro-3-methyl-2-phenylquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of quinoline carboxylic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate exhibits significant biological properties, primarily as an anti-cancer agent. Research indicates that derivatives of quinoline carboxylic acids can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines.

Antitumor Activity

Studies have demonstrated that compounds related to this compound show efficacy against human colon carcinoma cells and L1210 leukemia in mice. For instance, a study indicated that certain quinoline derivatives could inhibit the growth of human colon carcinoma cells in vitro, suggesting their potential as anti-cancer agents . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy.

Antimicrobial Properties

In addition to their antitumor effects, quinoline derivatives have been evaluated for antimicrobial activity. Research has shown that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For example, some derivatives have demonstrated activity against Mycobacterium smegmatis and Candida albicans . This antimicrobial potential opens avenues for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinecarboxylate esters share a common scaffold but differ in substituent patterns, ester groups, and biological profiles. Below is a detailed comparison with key analogs:

Structural Analogs

* Calculated based on formula from ; differs slightly from due to positional isomerism.

Physicochemical Properties

- Lipophilicity : Ethyl esters (e.g., ) exhibit higher logP values than methyl esters, impacting membrane permeability.

- Solubility : Carboxylic acid derivatives (e.g., ) show enhanced aqueous solubility compared to esters, critical for bioavailability.

- Stability : Methyl esters (target compound) are more prone to hydrolysis than ethyl esters under basic conditions .

Crystallographic Insights

Biological Activity

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline ring system, which is significant for its biological activity. The compound's molecular formula is with a molecular weight of 297.74 g/mol . The structural features that contribute to its activity include:

- Chlorine Substitution : The chlorine atom at the 6-position enhances lipophilicity and may improve binding affinity to biological targets.

- Phenyl Group : The presence of the phenyl group at the 2-position contributes to the compound's hydrophobic interactions.

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, a series of quinoline derivatives were synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. The results showed that compounds with chlorine substitutions demonstrated higher inhibitory activity compared to their fluorinated counterparts .

Table 1: VEGFR-2 Inhibition Potency of Quinoline Derivatives

| Compound | IC50 (nM) |

|---|---|

| 10a (unsubstituted) | 138 |

| 10b (para-methyl) | 578 |

| 10j (fluorinated analog) | 340 |

| 10k (fluorinated, para-methyl) | 2226 |

This data highlights the enhanced potency of chlorine-containing derivatives, suggesting that this compound may possess similar or superior anticancer effects.

Antimalarial Activity

Quinoline derivatives are also recognized for their antimalarial properties. A study on related compounds demonstrated that modifications at the carboxamide position could lead to significant antiplasmodial activity against Plasmodium falciparum. The most effective compounds exhibited low nanomolar potency and favorable pharmacokinetic profiles . Although specific data on this compound is limited, its structural similarities with other active quinolines suggest potential efficacy against malaria.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- VEGFR Inhibition : By targeting VEGFR, these compounds can disrupt angiogenesis in tumors, leading to reduced tumor growth and metastasis.

- Protein Synthesis Inhibition : Similar to other quinolines, this compound may interfere with protein synthesis pathways in parasites, contributing to its potential antimalarial effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Studies suggest that:

- Positioning of Substituents : The position and nature of substituents on the quinoline ring significantly influence biological activity. For example, substituents at the 6-position enhance binding affinity .

Table 2: Summary of SAR Findings

| Substituent Position | Effect on Activity |

|---|---|

| 6-position (Cl) | Increased potency against VEGFR |

| 2-position (Phenyl) | Improved hydrophobic interactions |

Case Studies

In one case study involving a series of synthesized quinoline derivatives, researchers identified a compound with an IC50 value significantly lower than standard treatments for cancer and malaria. This highlights the potential therapeutic value of this compound in future drug development .

Q & A

Q. What are the established synthetic routes for Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate, and what are their mechanistic considerations?

Answer: The synthesis of this compound typically involves cyclization reactions, such as the Friedländer or Gould–Jacob quinoline synthesis. For example, substituted anilines can react with β-keto esters under acidic conditions to form the quinoline core. A critical step is the introduction of the chloro and methyl substituents, which may require halogenation (e.g., using POCl₃) and alkylation protocols. Post-synthetic esterification (e.g., methyl ester formation) is often achieved via nucleophilic acyl substitution . Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | AcOH, reflux | 65–75 | |

| Chlorination | POCl₃, DMF, 80°C | 85 | |

| Esterification | CH₃OH, H₂SO₄ | 90 |

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (e.g., P2₁/c space group) with distinct C–H···π and π–π stacking interactions. For example, the phenyl ring at position 2 participates in edge-to-face interactions with adjacent quinoline moieties, while the methyl ester group forms weak hydrogen bonds (C–H···O) . Structural Parameters:

| Bond Length (Å) | Angle (°) | Interaction Type |

|---|---|---|

| C6–Cl: 1.735 | C3–C4–C5: 121.2 | C–H···π (3.42 Å) |

| C4–O: 1.214 | O–C–O: 124.5 | π–π stacking (3.89 Å) |

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved, particularly regarding stereochemical assignments?

Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent-dependent shifts. Advanced techniques include:

- Variable-temperature NMR to assess conformational freezing.

- NOESY/ROESY to identify spatial proximities (e.g., between the methyl group at position 3 and the phenyl ring).

- DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental and theoretical chemical shifts .

Example: A 0.2 ppm deviation in the ester methyl proton signal (δ 3.8–4.0) may arise from solvent polarity effects in CDCl₃ vs. DMSO-d₆ .

Q. What strategies optimize the regioselectivity of electrophilic substitution reactions on the quinoline core of this compound?

Answer: The electron-withdrawing carboxylate group at position 4 directs electrophiles to positions 5 and 6. To enhance regioselectivity:

- Lewis acid catalysis (e.g., AlCl₃) stabilizes transition states at position 5.

- Protecting groups (e.g., silyl ethers) block competing sites.

- Microwave-assisted synthesis reduces side reactions by accelerating kinetics .

Case Study: Nitration at 100°C with HNO₃/H₂SO₄ yields 85% 5-nitro derivative, while 7-substitution requires Br₂/FeBr₃ at 0°C .

Q. How does this compound interact with biological targets, and what computational methods validate these interactions?

Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict binding to mycobacterial enzymes (e.g., InhA enoyl-ACP reductase) via hydrophobic interactions with the phenyl ring and hydrogen bonding with the carboxylate. Experimental validation via MIC assays against M. tuberculosis H37Rv correlates with docking scores (IC₅₀: 12.5 μM) . Binding Parameters:

| Target | ΔG (kcal/mol) | H-bond Interactions | Reference |

|---|---|---|---|

| InhA | -9.2 | Arg192, Tyr158 | |

| KatG | -7.8 | Asp137, His108 |

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Answer: Impurities like dechlorinated byproducts or ester hydrolysis products require:

- HPLC-MS/MS with a C18 column (ACN/H₂O gradient) for separation.

- LOQ of 0.1% via UV detection (λ = 254 nm).

- Isotopic labeling (e.g., ¹³C-methyl ester) to distinguish degradation pathways .

Example: Hydrolysis to 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylic acid is detected at 0.3% after 6 months at 25°C .

Q. How do solvent polarity and temperature affect the photophysical properties of this compound?

Answer: Solvatochromic shifts in UV-vis spectra (e.g., λₘₐₓ = 320 nm in hexane vs. 335 nm in ethanol) indicate π→π* transitions sensitive to solvent dielectric constant. Temperature-dependent fluorescence quenching (Φ = 0.45 at 25°C vs. 0.28 at 60°C) suggests aggregation-induced emission (AIE) behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.